Cas no 62303-05-3 (Benzamide, 2-iodo-N-(4-methylphenyl)-)
Benzamide, 2-iodo-N-(4-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, 2-iodo-N-(4-methylphenyl)-
- 2-iodo-N-(4-methylphenyl)benzamide
- SCHEMBL11590379
- 62303-05-3
- Oprea1_631113
- CS-0365089
- AG-205/04698061
- SR-01000414646-1
- AKOS001604774
- 2-Iodo-N-(p-tolyl)benzamide
- DTXSID90354463
- SR-01000414646
-
- Inchi: 1S/C14H12INO/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15/h2-9H,1H3,(H,16,17)
- InChI Key: QCIOTGMBHQHDFB-UHFFFAOYSA-N
- SMILES: IC1C=CC=CC=1C(NC1C=CC(C)=CC=1)=O
Computed Properties
- Exact Mass: 336.99596
- Monoisotopic Mass: 336.99636g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.1
Benzamide, 2-iodo-N-(4-methylphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1254535-100mg |
2-Iodo-N-(4-methylphenyl)benzamide |
62303-05-3 | 98% | 100mg |
$355 | 2024-06-05 | |
| 1PlusChem | 1P01EX54-100mg |
2-Iodo-N-(4-methylphenyl)benzamide |
62303-05-3 | 98% | 100mg |
$204.00 | 2024-04-22 | |
| 1PlusChem | 1P01EX54-1g |
2-Iodo-N-(4-methylphenyl)benzamide |
62303-05-3 | 98% | 1g |
$867.00 | 2024-04-22 | |
| A2B Chem LLC | AX74952-100mg |
2-Iodo-N-(4-methylphenyl)benzamide |
62303-05-3 | 98% | 100mg |
$170.00 | 2024-04-19 | |
| A2B Chem LLC | AX74952-1g |
2-Iodo-N-(4-methylphenyl)benzamide |
62303-05-3 | 98% | 1g |
$775.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435759-100mg |
2-Iodo-N-(p-tolyl)benzamide |
62303-05-3 | 98% | 100mg |
¥1631.00 | 2024-05-06 | |
| eNovation Chemicals LLC | Y1254535-1g |
2-Iodo-N-(4-methylphenyl)benzamide |
62303-05-3 | 98% | 1g |
$1320 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1254535-100mg |
2-Iodo-N-(4-methylphenyl)benzamide |
62303-05-3 | 98% | 100mg |
$370 | 2025-02-28 | |
| eNovation Chemicals LLC | Y1254535-1g |
2-Iodo-N-(4-methylphenyl)benzamide |
62303-05-3 | 98% | 1g |
$1395 | 2025-02-28 | |
| eNovation Chemicals LLC | Y1254535-100mg |
2-Iodo-N-(4-methylphenyl)benzamide |
62303-05-3 | 98% | 100mg |
$370 | 2025-03-01 |
Benzamide, 2-iodo-N-(4-methylphenyl)- Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Benzamide, 2-iodo-N-(4-methylphenyl)-
Benzamide, 2-Iodo-N-(4-Methylphenyl)-: A Comprehensive Overview of CAS No. 62303-05-3
Benzamide, 2-Iodo-N-(4-Methylphenyl)- (CAS No. 62303-05-3) is a structurally unique organic compound that has garnered significant attention in contemporary chemical and pharmaceutical research. This compound belongs to the class of amides derived from benzoic acid, with a substituted iodine atom at the C2 position and a para-methylphenyl group attached via an amide linkage. Its molecular structure, characterized by the formula C14H11IN1O1, combines aromaticity with functional group diversity, making it a versatile intermediate in synthetic chemistry.
The incorporation of an iodine atom at the meta position relative to the amide group introduces unique reactivity patterns. The iode substituent serves as a valuable handle for subsequent transformations, such as cross-coupling reactions (e.g., Buchwald–Hartwig or Sonogashira couplings), enabling the construction of complex molecular architectures. Recent studies have demonstrated its utility in generating bioactive molecules through selective functionalization of the iodinated site while preserving the integrity of the amide functionality.
The N-(4-methylphenyl) substituent imparts additional stability to the molecule through steric and electronic effects. The methyl group at the para position enhances lipophilicity while mitigating potential steric hindrance during synthetic manipulations. This balance between hydrophobicity and reactivity has positioned this compound as a key player in drug discovery programs targeting G protein-coupled receptors (GPCRs) and enzyme inhibition pathways.
Synthetic methodologies for preparing CAS No. 62303-05-3 have evolved significantly over recent years. Modern approaches prioritize atom economy and green chemistry principles, often employing microwave-assisted synthesis or catalytic systems with reduced metal loading. One prominent strategy involves sequential functionalization: first introducing the iodine atom via electrophilic aromatic substitution followed by amide bond formation using coupling reagents like HATU or EDCI under mild conditions.
In pharmaceutical research contexts, this compound has shown promise as a scaffold for developing antiviral agents. Structural modifications around its core framework have yielded derivatives with enhanced binding affinities toward viral proteases, particularly those from coronaviruses and HIV strains. The iodine atom's role in modulating electronic properties has been shown to influence hydrogen bonding interactions critical for enzyme-substrate recognition.
The field of materials science has also benefited from this compound's unique properties. When incorporated into polymer matrices or self-assembled monolayers, its aromatic backbone contributes to charge transport characteristics while the halogen substituent enables tunable intermolecular interactions through halogen bonding phenomena—a concept increasingly exploited in organic electronics development.
An emerging area of investigation involves using this compound as a building block for photoresponsive materials. The conjugated system formed by benzamide and phenyl moieties exhibits distinct absorption profiles that can be further modified through π-electron extension strategies involving additional aromatic rings or conjugated side chains.
Safety profiles for handling this compound align with standard laboratory protocols for organic iodides and amides. Appropriate protective measures include working under inert atmospheres when necessary and employing standard fume hood procedures during purification steps involving solvent distillation or chromatographic separations.
Ongoing research continues to explore novel applications leveraging its dual functionality as both an electrophilic center (via iodine) and a nucleophilic site (through amide oxygen). Computational studies have provided valuable insights into its conformational flexibility and potential hydrogen bonding networks when integrated into supramolecular assemblies.
In conclusion, Benzamide, 2-Iodo-N-(4-Methylphenyl)- represents an important structural motif in modern chemical synthesis due to its balanced combination of synthetic versatility and functional group compatibility. As methodologies continue to advance across medicinal chemistry, materials science, and catalysis domains, this compound is poised to play an increasingly significant role in next-generation chemical innovations.
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